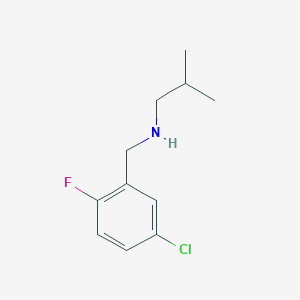
N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a 2-methylpropan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination: Reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide to form 2-chloro-5-fluorobenzyl bromide.
Amination: The bromide derivative is then subjected to amination with 2-methylpropan-1-amine under suitable conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding amides or esters.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Amides, esters, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Derivatives with different functional groups attached to the benzyl ring.
Scientific Research Applications
N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-Chlorobenzyl)-2-methylpropan-1-amine
N-(2-Fluorobenzyl)-2-methylpropan-1-amine
N-(5-Chloro-2-fluorobenzyl)-1-methylpropan-2-amine
Uniqueness: N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[(5-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICKZWOODVVZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
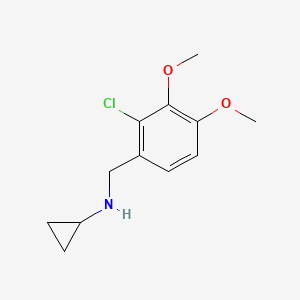
amine](/img/structure/B7860438.png)
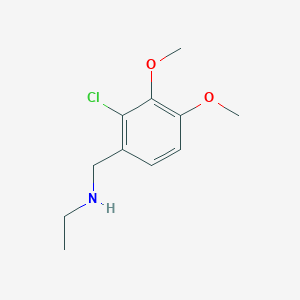
![2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7860449.png)
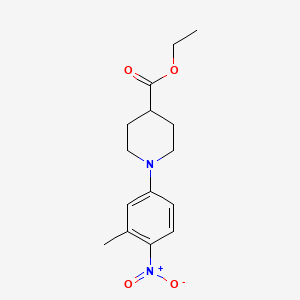
![Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7860455.png)
![Methyl 2-[(ethylcarbamoyl)amino]propanoate](/img/structure/B7860463.png)
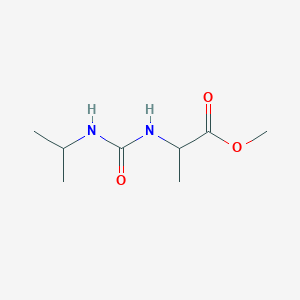
![1-[(4-Bromophenyl)methyl]-3-isopropyl-urea](/img/structure/B7860474.png)
![[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine](/img/structure/B7860476.png)
![2-[Cyclopropyl-(4-methoxy-benzyl)-amino]-ethanol](/img/structure/B7860486.png)
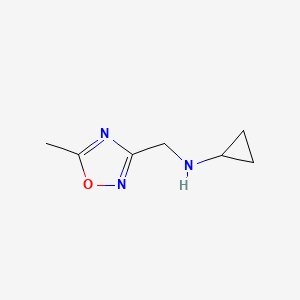
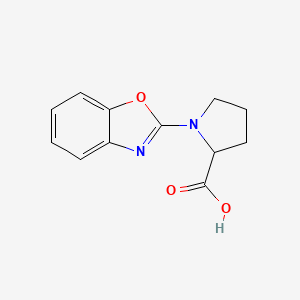
![[(2-Cyano-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860520.png)
